molecular formula C16H19N3O3S2 B2489704 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide CAS No. 1021041-08-6

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2489704
CAS RN: 1021041-08-6
M. Wt: 365.47
InChI Key: GJSAUXYCOFLMLF-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as PIPER or PIPERAZ, and it has been shown to have various biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Role in Drug Design

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Their derivatives are crucial synthetic fragments for designing drugs .

Anti-Inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives, which are similar to the compound , have been synthesized and evaluated for anti-inflammatory activity . Some of these compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Factor B Inhibitor

The compound has been identified as a Factor B inhibitor, specifically designed to be applicable to treating a diverse array of complement-mediated diseases . This includes diseases like age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Role in Organic Chemistry

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like the compound , is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antimicrobial Properties

Benzimidazole molecules, which are structurally related to the compound , have been verified to be effective against various strains of microorganisms . Benzimidazoles are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .

Role in Cancer Treatment

A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to the compound , has been designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-11-23-16)12-13-6-4-5-10-19(13)24(21,22)14-7-2-1-3-8-14/h1-3,7-9,11,13H,4-6,10,12H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSAUXYCOFLMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide

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